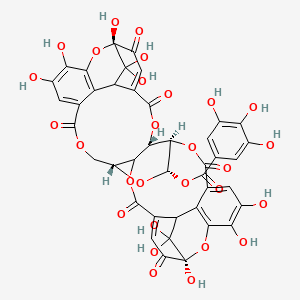
Amariin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Amariin is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, oxo groups, and a trihydroxybenzoate moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the subsequent addition of functional groups. Typical synthetic routes may involve:
Formation of the core structure: This could involve cyclization reactions, possibly using catalysts or specific reaction conditions to ensure the correct stereochemistry.
Addition of hydroxyl groups: Hydroxylation reactions, possibly using reagents like osmium tetroxide or hydrogen peroxide.
Formation of oxo groups: Oxidation reactions, potentially using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of such a complex compound would require highly controlled conditions and advanced techniques such as:
Flow chemistry: To ensure precise control over reaction conditions.
Automated synthesis: Using robotic systems to handle multiple reaction steps efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenation reagents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in various reactions.
Biology: Potential use in studying enzyme interactions or as a probe for biological pathways.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the synthesis of advanced materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Amariin
- This compound
Uniqueness
The uniqueness of this compound lies in its highly complex structure and the specific arrangement of functional groups, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C41H28O28 |
|---|---|
Molekulargewicht |
968.6 g/mol |
IUPAC-Name |
[(1S,7S,14R,25R,26S,28R)-1,14,15,15,19,20,34,35,39,39-decahydroxy-2,5,10,13,23,31-hexaoxo-6,9,24,27,30,40,41-heptaoxanonacyclo[34.3.1.114,18.04,38.07,25.08,28.011,16.017,22.032,37]hentetraconta-3,11,17,19,21,32,34,36-octaen-26-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H28O28/c42-13-1-8(2-14(43)24(13)48)32(51)67-37-31-30-27(64-35(54)11-5-18(46)41(61)39(58,59)23(11)21-10(34(53)66-31)4-16(45)26(50)29(21)69-41)17(63-37)7-62-33(52)9-3-15(44)25(49)28-20(9)22-12(36(55)65-30)6-19(47)40(60,68-28)38(22,56)57/h1-6,17,22-23,27,30-31,37,42-45,48-50,56-61H,7H2/t17-,22?,23?,27?,30+,31-,37+,40-,41+/m1/s1 |
InChI-Schlüssel |
MDNCWPSGRNGMOW-VWNWXVRNSA-N |
Isomerische SMILES |
C1[C@@H]2C3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=O)[C@@]9(C(C8C2=C(O9)C(=C(C=C2C(=O)O1)O)O)(O)O)O |
Kanonische SMILES |
C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=O)C9(C(C8C2=C(O9)C(=C(C=C2C(=O)O1)O)O)(O)O)O |
Synonyme |
amariin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















